molecular formula C9H14 B14750723 Tricyclo[3.2.2.02,4]nonane CAS No. 278-80-8

Tricyclo[3.2.2.02,4]nonane

Cat. No.: B14750723
CAS No.: 278-80-8
M. Wt: 122.21 g/mol
InChI Key: WNYJJKBPJRYWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance within Polycyclic Hydrocarbon Chemistry

The significance of Tricyclo[3.2.2.0²,⁴]nonane and its derivatives in organic chemistry stems from their rigid and well-defined three-dimensional structures. Such rigid scaffolds are of considerable interest in various fields, particularly in medicinal chemistry and materials science. ontosight.ai The defined spatial arrangement of substituents on this tricyclic core allows for the precise positioning of pharmacophores, which can lead to enhanced binding with biological targets. The incorporation of such rigid carbocyclic structures into biologically active compounds has been shown to often increase their physiological activity.

Furthermore, the strained nature of the cyclopropane (B1198618) ring within the Tricyclo[3.2.2.0²,⁴]nonane framework imparts unique reactivity to the molecule and its derivatives. The chemistry of bridged polycyclic compounds containing a cyclopropane ring has provided considerable insight into the ability of this three-membered carbocycle to stabilize cationic species. This has implications for the study of reaction mechanisms and the design of novel synthetic transformations. Derivatives of the Tricyclo[3.2.2.0²,⁴]nonane skeleton have been investigated for their potential as antiviral agents, highlighting the practical applications of this structural motif.

Advanced Nomenclature and Stereochemical Descriptors for Tricyclo[3.2.2.02,4]nonane

The systematic name Tricyclo[3.2.2.0²,⁴]nonane is derived according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for polycyclic systems. A breakdown of the name reveals the specific structural features of the molecule:

Tricyclo : This prefix indicates that the compound contains three fused rings.

[3.2.2.0²,⁴] : These numbers within the square brackets describe the connectivity and size of the bridges between the bridgehead atoms.

The first three numbers, 3 , 2 , and 2 , denote the number of carbon atoms in the three bridges connecting the two main bridgehead atoms.

The superscripted numbers, ² and , in 0²,⁴ indicate that there is a zero-atom bridge (a direct bond) between the carbon atoms numbered 2 and 4, thus defining the cyclopropane ring.

nonane : This suffix specifies that the total number of carbon atoms in the entire tricyclic system is nine.

The stereochemistry of the Tricyclo[3.2.2.0²,⁴]nonane system is a critical aspect of its chemistry. The fusion of the cyclopropane ring to the bicyclo[2.2.2]octane framework can result in two diastereomers: exo and endo.

In the exo isomer, the cyclopropane ring is oriented away from the larger bridges of the bicyclo[2.2.2]octane system.

In the endo isomer, the cyclopropane ring is tucked underneath the larger bridges.

Chemical and Physical Data

Below are tables summarizing some of the key identifiers and computed properties of Tricyclo[3.2.2.0²,⁴]nonane.

Key Identifiers for this compound
IdentifierValue
CAS Number278-80-8 nih.gov
PubChem CID136092 nih.gov
ChemSpider ID119869 chemspider.com
InChIInChI=1S/C9H14/c1-2-7-4-3-6(1)8-5-9(7)8/h6-9H,1-5H2 nih.gov
InChIKeyWNYJJKBPJRYWNZ-UHFFFAOYSA-N nih.gov
SMILESC1CC2CCC1C3C2C3 nih.gov
Computed Properties of this compound
PropertyValue
Molecular Weight122.21 g/mol nih.gov
XLogP33.3
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count0
Exact Mass122.109550447 Da nih.gov
Complexity115

Spectroscopic Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

278-80-8

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

tricyclo[3.2.2.02,4]nonane

InChI

InChI=1S/C9H14/c1-2-7-4-3-6(1)8-5-9(7)8/h6-9H,1-5H2

InChI Key

WNYJJKBPJRYWNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C3C2C3

Origin of Product

United States

Synthetic Methodologies for Tricyclo 3.2.2.02,4 Nonane and Its Structural Analogs

Foundational Synthetic Routes to the Tricyclo[3.2.2.02,4]nonane Skeleton

The synthesis of the this compound skeleton has been approached through various pathways, with cycloaddition and cyclopropanation reactions being the most prevalent. acs.org These methods offer versatile entries into the tricyclic system, allowing for the introduction of different functionalities and stereochemical arrangements.

Diels-Alder Cycloadditions in this compound Skeleton Construction

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been effectively employed in the synthesis of the this compound framework. sigmaaldrich.com This [4+2] cycloaddition typically involves the reaction of a conjugated diene with a dienophile to construct the bicyclo[2.2.2]octene core, which is a key substructure of the target tricyclic system.

Cycloheptatriene (B165957) and its derivatives are common precursors in the synthesis of the this compound skeleton. In these reactions, cycloheptatriene can exist in equilibrium with its valence isomer, norcaradiene, which acts as the diene component in the Diels-Alder reaction. The reaction of cycloheptatriene with a suitable dienophile, such as maleic anhydride (B1165640), leads to the formation of a tricyclo[3.2.2.02,4]nonene derivative. researchgate.netoup.com

A re-examination of the cycloaddition of cycloheptatriene with maleic anhydride revealed the formation of not only the expected anti-tricyclo[3.2.2.0²,⁴]non-6-ene-endo-8,endo-9-dicarboxylic anhydride but also its exo,exo isomer and bicyclo[3.2.2]nona-2,6-diene-endo-8,endo-9-dicarboxylic anhydride. oup.com The stereochemistry of the resulting adducts, particularly the orientation of the cyclopropane (B1198618) ring and the anhydride group, has been elucidated using spectroscopic techniques. researchgate.netoup.com

Diene PrecursorDienophileProduct(s)Reference
CycloheptatrieneMaleic Anhydrideanti-Tricyclo[3.2.2.0²,⁴]non-6-ene-endo-8,endo-9-dicarboxylic anhydride, exo,exo isomer, and bicyclo[3.2.2]nona-2,6-diene-endo-8,endo-9-dicarboxylic anhydride oup.com
CycloheptatrieneAcrylonitrileTricyclic unsaturated ketone precursor acs.org
1,4-DimethylcycloheptadieneAcroleinBicyclo[3.2.2]nonene derivative beilstein-journals.org

Norcaradienes, which are valence isomers of cycloheptatrienes, serve as effective diene partners in Diels-Alder reactions to construct the tricyclo[3.2.2.02,4]nonene backbone. nih.gov The enhanced rigidity and predictable topographical selectivity of norcaradienes make them valuable intermediates. nih.gov Recent advancements have demonstrated the enantioselective synthesis of complex tricyclo[3.2.2.0]nonenes through the Diels-Alder reaction of racemic norcaradienes with various dienophiles, catalyzed by chiral cobalt(II) complexes. nih.govrsc.orgnih.govresearchgate.net This kinetic resolution process allows for the formation of highly functionalized tricyclic systems with multiple contiguous stereocenters. nih.govresearchgate.net

For instance, the reaction of racemic norcaradienes, prepared via visible-light-mediated dearomative cyclopropanation of m-xylene, with enone derivatives as dienophiles in the presence of a chiral N,N'-dioxide/Co(II) complex, yields complex bridged tricyclo[3.2.2.0]nonene systems with high diastereo- and enantioselectivity. nih.govrsc.orgnih.govresearchgate.net

Norcaradiene ReactantDienophileCatalyst/ConditionsProductKey FindingsReference
Racemic norcaradienes from m-xyleneEnone derivativesChiral N,N'-dioxide/Co(II) complexComplex tricyclo[3.2.2.0]nonenesHigh diastereo- and enantioselectivity, kinetic asymmetric transformation. nih.govrsc.orgresearchgate.net
7-Aryl norcaradienes(E)-4-Oxo-4-phenylbutenoatesStandard conditionsTricyclo[3.2.2.0]nonenesGood to excellent yields (65-98%) and high diastereoselectivity (up to 19:1 dr). nih.govresearchgate.net

Cyclopropanation Strategies for this compound Formation

Cyclopropanation of bicyclic olefins is another fundamental approach to construct the this compound skeleton. acs.org This strategy involves the addition of a carbene or a carbenoid to the double bond of a bicyclo[3.2.2]nonene precursor, thereby forming the characteristic fused cyclopropane ring.

Carbenes, which are neutral molecules containing a divalent carbon atom, are highly reactive species that can add to alkenes to form cyclopropanes. libretexts.orglibretexts.org The addition of a carbene to a bicyclo[3.2.2]nonene system provides a direct route to the this compound framework. The generation of carbenes can be achieved through various methods, including the decomposition of diazo compounds or the alpha-elimination of a haloform with a strong base. libretexts.orgresearchgate.net For example, dichlorocarbene (B158193) (:CCl₂) can be generated from chloroform (B151607) and a strong base, and its addition to an alkene results in a dichlorocyclopropane. libretexts.orglibretexts.org

Bicyclic OlefinCarbene SourceCatalyst/ConditionsProductReference
Bicyclo[3.2.2]non-6-eneDiazomethane (B1218177)Palladium acetylacetonateTricyclo[3.2.2.0²,⁴]nonane64% yield
AlkenesChloroform, KOH-Dichlorocyclopropane-

The Simmons-Smith reaction is a widely used and stereospecific method for cyclopropanation that employs an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgnumberanalytics.com This reaction is particularly useful for the synthesis of cyclopropanes from alkenes due to its compatibility with various functional groups and the preservation of the double bond's stereochemistry. wikipedia.orgresearchgate.net

In the context of tricyclic systems, the Simmons-Smith reaction can be applied to a bicyclo[3.2.2]nonene precursor to stereoselectively introduce the cyclopropane ring. For instance, a hydroxy-directed Simmons-Smith cyclopropanation of a tricyclic alcohol, derived from a tricyclic enone, proceeds with high stereoselectivity to yield the corresponding cyclopropyl (B3062369) alcohol. researchgate.net This method has been instrumental in the synthesis of various complex natural products containing cyclopropane motifs. researchgate.netsci-hub.se

SubstrateReagentsKey FeaturesProductReference
Tricyclic alcohol (derived from enone 14)CH₂I₂, ZnEt₂Hydroxy-directed, stereoselectiveCyclopropyl alcohol researchgate.net
AlkenesICH₂ZnI (from CH₂I₂ and Zn-Cu couple)Stereospecific, compatible with functional groupsCyclopropane wikipedia.orgnumberanalytics.com
PolyalkenesCH₂Br₂, Zn, [i-PrPDI]CoBr₂ catalystRegioselective for less hindered alkenesMonocyclopropanated product nih.gov

Advanced and Stereoselective Syntheses of this compound Derivatives

Recent advancements in synthetic chemistry have enabled more sophisticated and stereocontrolled approaches to access derivatives of this compound. These methods are crucial for the preparation of enantiomerically pure compounds, which are often required for applications in medicinal chemistry and materials science.

Asymmetric Diels-Alder Reactions for Enantioselective Access to Tricyclo[3.2.2.02,4]nonenes

The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been adapted for the asymmetric synthesis of tricyclo[3.2.2.02,4]nonenes. nih.govdigitellinc.com This cycloaddition, when performed with chiral catalysts or auxiliaries, allows for the control of stereochemistry, leading to the formation of specific enantiomers of the tricyclic product. digitellinc.com

A notable strategy for achieving enantioselectivity is through kinetic asymmetric transformation. nih.govrsc.org This process involves the use of a chiral catalyst that preferentially reacts with one enantiomer of a racemic starting material, leading to a highly enantioenriched product. nih.gov For instance, the Diels-Alder reaction between racemic norcaradienes and enone derivatives can be catalyzed by a chiral cobalt(II) complex of a chiral N,N'-dioxide. nih.govrsc.orgresearchgate.net This method has proven effective in producing complex tricyclo[3.2.2.0]nonene systems with high diastereo- and enantioselectivity. nih.govrsc.org The success of this approach hinges on the ability of the chiral catalyst to discriminate between the enantiomers of the diene and control the facial approach of the dienophile. nih.gov

Table 1: Asymmetric Diels-Alder Reaction for Tricyclo[3.2.2.0]nonene Synthesis

Catalyst Diene Dienophile Solvent Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Yield (%)
L3-PePr2 and Co(OTf)2 Racemic norcaradiene Enone derivative 1,1,1,2-tetrachloroethane (B165186) (TCE) >19:1 92% 35%

Data sourced from a study on the enantioselective synthesis of complex tricyclo[3.2.2.0]nonenes. nih.gov

The development of novel chiral catalysts is central to advancing asymmetric syntheses of tricyclic compounds. mdpi.comshibaura-it.ac.jp Chiral Lewis acids, particularly those based on metal complexes with chiral ligands, have been instrumental in catalyzing asymmetric Diels-Alder reactions. nih.gov For example, chiral N,N'-dioxide ligands in complex with cobalt(II) have demonstrated high efficiency in the synthesis of chiral tricyclo[3.2.2.0]nonenes. nih.govrsc.org The choice of the chiral catalyst is critical, as it dictates both the diastereo- and enantioselectivity of the cycloaddition. nih.gov Researchers continue to explore new catalyst systems, including chiral metal-organic frameworks (MOFs) and various organocatalysts, to improve the efficiency and scope of these asymmetric transformations. mdpi.comumich.edu The rigidity and well-defined three-dimensional structure of bridged bicyclic systems make them excellent platforms for the design of chiral ligands for transition metal-catalyzed reactions. nih.gov

Functionalization of the this compound Scaffold

The ability to selectively introduce functional groups onto the this compound framework is crucial for its application in the synthesis of more complex target molecules.

Functionalization at the bridgehead positions of the this compound system presents a unique synthetic challenge due to the steric hindrance and the pyramidal nature of these carbon atoms. acs.org However, methods for introducing substituents at these positions are being developed. For instance, palladium-catalyzed cross-coupling reactions have been successfully applied to the bridgehead functionalization of strained bicyclo[1.1.0]butanes, a related class of compounds. rsc.org Such late-stage functionalization strategies allow for the diversification of the tricyclic scaffold. rsc.org

Introducing functional groups at positions remote from the core reactive sites of the this compound skeleton is another important area of research. This allows for the synthesis of a wider range of derivatives with diverse properties. Studies have shown that selective oxygenation of C-H bonds at remote positions can be achieved using reagents like dioxiranes. acs.org The selectivity of these reactions is often influenced by the stereoelectronics of the substrate, with the cyclopropyl group playing a significant role in directing the functionalization. acs.org For example, in bicyclo[4.1.0]heptane systems, which share structural similarities, selective hydroxylation has been observed at the α-C–H bond that is cis to the cyclopropane ring. acs.org

Synthesis of Strained Tricyclic Alkenes Derived from this compound

The introduction of a double bond within the already strained this compound core leads to highly reactive and theoretically interesting pyramidalized olefins.

Pathways to Pyramidalized Olefins like Tricyclo[3.2.2.02,4]non-2(4)-ene and Analogs

A key strategy for the synthesis of the highly strained cyclopropene (B1174273), Tricyclo[3.2.2.02,4]non-2(4)-ene, involves the in situ generation from a suitable precursor followed by trapping with a diene. One established method begins with the preparation of a dibromide precursor, which upon treatment with a strong base, undergoes debromination to form the transient pyramidalized olefin.

In a notable study, Tricyclo[3.2.2.02,4]non-2(4)-ene was synthesized from the corresponding 2,4-dibromotricyclo[3.2.2.0]nonane. The reaction is carried out at low temperatures in the presence of a trapping agent, such as diphenylisobenzofuran, to yield the corresponding Diels-Alder adduct. This trapping is essential due to the high reactivity and instability of the strained alkene.

PrecursorReagentsTrapping AgentProductRef.
2,4-Dibromotricyclo[3.2.2.0]nonanetert-ButyllithiumDiphenylisobenzofuranDiels-Alder adduct of Tricyclo[3.2.2.02,4]non-2(4)-ene and Diphenylisobenzofuran rsc.orgontosight.ai

This synthetic approach highlights the challenges associated with isolating highly strained olefins and the necessity of using trapping experiments to confirm their formation.

Miscellaneous Synthetic Approaches

Beyond the targeted synthesis of unsaturated derivatives, other methods provide access to the saturated tricyclic core and functionalized analogs.

Ring-Opening Cyclizations for Tricyclic Core Formation

The construction of the this compound skeleton can be achieved through intramolecular cyclization reactions starting from appropriately functionalized bicyclic precursors. These reactions often involve the formation of a new carbon-carbon bond to close the third ring. For instance, derivatives of bicyclo[2.2.2]octane can serve as strategic starting materials. While specific examples leading directly to the parent this compound via ring-opening of a precursor are not extensively documented in readily available literature, the electrophile-induced opening of a cyclopropyl ring in a tricyclo[3.2.2.02,4]nonene alcohol derivative has been studied, indicating the feasibility of manipulating this ring system. researchgate.net This transformation, however, represents a rearrangement of the tricyclic core rather than its initial formation. A more general approach involves the cyclization of diiodides with phenyllithium (B1222949) to form related tricyclic systems, suggesting a potential pathway. dss.go.th

Decarboxylative Halogenation in this compound Chemistry

Decarboxylative halogenation provides a route to install a halogen atom onto the tricyclic framework, starting from a carboxylic acid precursor. This transformation is particularly useful for introducing functionality at a bridgehead position or other specific locations within the molecule. The Hunsdiecker, Cristol-Firth, and Kochi reactions are classical methods for achieving this. nih.govacs.org

The ideal starting material for such a transformation would be Tricyclo[3.2.2.0]nonane-2-carboxylic acid. nih.gov The reaction would proceed by converting the carboxylic acid to a halide, with the loss of carbon dioxide. For example, the Hunsdiecker reaction involves the treatment of the silver salt of the carboxylic acid with a halogen. organic-chemistry.orgsci-hub.se A modification of this, the Cristol-Firth reaction, uses mercuric oxide and the free carboxylic acid with a halogen. nih.gov The Kochi reaction, another alternative, employs lead tetraacetate and a lithium halide.

While a specific, documented example of a decarboxylative halogenation on Tricyclo[3.2.2.0]nonane-2-carboxylic acid is not readily found in the surveyed literature, the general applicability of these reactions to polycyclic and bridgehead carboxylic acids suggests its feasibility. The table below outlines the general conditions for these reactions which would be applicable to a this compound carboxylic acid precursor.

Reaction NameTypical ReagentsPrecursorGeneral Product
Hunsdiecker ReactionSilver salt of carboxylic acid, Br2R-COOHR-Br
Cristol-Firth ModificationHgO, R-COOH, Br2R-COOHR-Br
Kochi ReactionPb(OAc)4, LiClR-COOHR-Cl

These methods offer a potential entry point to halogenated derivatives of this compound, which can then be used in a variety of further synthetic transformations.

Reactivity and Mechanistic Investigations of Tricyclo 3.2.2.02,4 Nonane Systems

Rearrangement Reactions of Tricyclo[3.2.2.02,4]nonane and its Derivatives

The rearrangement reactions of the this compound framework are a key area of investigation, providing insights into fundamental organic reaction mechanisms. These transformations can be initiated thermally, photochemically, or through cationic intermediates.

Thermal and photochemical conditions can induce significant changes in the this compound skeleton, often leading to complex and interesting molecular architectures.

The Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift of 1,5-dienes, is a well-studied thermal reaction. wikipedia.orgmasterorganicchemistry.com In systems related to this compound, such as barbaralane and its analogs, degenerate Cope rearrangements are observed. This rapid bond reorganization can make certain carbon atoms equivalent on the NMR timescale, leading to broadened signals at lower temperatures as the rearrangement slows. tamu.edu For instance, in some barbaralyl derivatives, a rapid degenerate Cope rearrangement involves carbons 1 through 8, creating a molecule with an apparent mirror plane passing through C-3, C-7, and C-9. tamu.edu The interconversion between bicyclo[3.2.2]nona-2,6,8-trienes and barbaralanes represents a potential synthetic application of this rearrangement, though it has not been extensively established for simple systems. tamu.edu

The propensity for rearrangement can be influenced by substituents. For example, derivatives with methylsilyl substituents may not rearrange under conditions where derivatives with mercury or zinc rearrange rapidly. tamu.edu

The photochemistry of this compound derivatives, particularly those containing a carbonyl group, can lead to interesting transformations. The photolysis of tricyclo[3.2.2.02,4]non-6-ene and its derivatives at 185 nm in solution can result in two primary reactions: internal cycloaddition of the olefinic group to the cyclopropane (B1198618) ring and cleavage of the cyclopropane ring to form a bicyclic 1,4-diene. ibm.com Theoretical analysis suggests that these reactions proceed through different excited states. ibm.com

For example, the photolysis of endo-tricyclo[3.2.2.02,4]non-6-ene is less reactive compared to its exo isomer, which is attributed to a different ordering of the excited states. ibm.com

The generation of carbocations within the this compound system initiates a cascade of rearrangements, leading to various thermodynamically more stable products.

The treatment of this compound derivatives with acid can lead to profound skeletal isomerizations. For instance, the acid-catalyzed reaction of a tricyclo[3.2.2.02,4]nonene diol with phosphoric acid results in the formation of a diether through a process involving sequential 1,2-bond shifts rather than a direct intramolecular attack of a hydroxyl group on the cyclopropane ring. psu.eduresearchgate.net Similarly, acid treatment of the corresponding saturated diol leads to a rearrangement of the carbon skeleton. psu.eduresearchgate.net

The addition of acetic acid to dibenzotricyclo[3.2.2.02,4]nonadiene also results in cationic rearrangements. acs.org The specific products formed depend on the reaction conditions and the structure of the starting material.

Starting MaterialReagentMajor Product(s)Reference
Tricyclo[3.2.2.02,4]nonene diolH3PO4Diether (via 1,2-bond shifts) psu.eduresearchgate.net
Saturated this compound diolAcidRearranged carbon skeleton psu.eduresearchgate.net
Dibenzotricyclo[3.2.2.02,4]nonadieneAcetic AcidRearranged products acs.org

The direct observation and characterization of carbocationic intermediates in these rearrangements provide crucial evidence for the proposed mechanisms. Low-temperature NMR spectroscopy in superacid media is a powerful tool for this purpose. acs.orgworldscientific.com

Studies on the 1-tricyclo[3.2.2.02,4]nonyl cation have been conducted to understand its structure and stability. worldscientific.com The generation of carbocations from precursors like 1,5-dichlorothis compound in superacid has been investigated, revealing the formation of monocations. researchgate.net The involvement of cationic intermediates is also supported by the detection of rearranged products in the oxidation of related bicyclic systems. acs.org For example, the formation of rearranged alcohols in the oxidation of 1-methylbicyclo[4.1.0]heptane provides conclusive evidence for the involvement of a cationic intermediate. acs.org

The total ¹³C NMR chemical shift difference between a carbocation and its corresponding neutral hydrocarbon can serve as a rough structural index, with classical carbocations typically showing large differences (≥350 ppm). worldscientific.com

PrecursorMethod of GenerationObserved SpeciesTechniqueReference
1,5-Dichlorothis compoundSbF5/SO2ClFMonocation¹³C NMR researchgate.net
Bicyclo[n.1.0]alkan-2-ols (n=4)Superacids (SbF5, FSO3H)Degenerate pair of equilibrating cyclopropylcarbinyl cations¹³C NMR acs.org

Homoenolization and Related Rearrangements in Tricyclic Ketones with this compound Motif

The behavior of ketones possessing the this compound skeleton under strongly basic conditions has been a subject of detailed study. Specifically, the endo and exo isomers of 7,7-dimethyltricyclo[3.2.2.02,4]nonan-6-one have been examined. researchgate.net When subjected to treatment with potassium tert-butoxide in tert-butanol (B103910) at 185°C, both isomers undergo rearrangement to the corresponding 8,8-dimethyl-tricyclo[4.2.1.02,4]nonan-7-one. researchgate.net

This transformation is a manifestation of homoenolization, a process involving the formation of a homoenolate intermediate. The reaction proceeds via a skeletal rearrangement, converting the [3.2.2.0] system into a [4.2.1.0] framework. researchgate.net Interestingly, the exo isomer was found to react approximately eight times faster than the endo isomer, indicating a stereochemical influence on the reaction rate. researchgate.net

Further mechanistic insights were gained through experiments using tert-butyl alcohol-O-d1. researchgate.net These studies revealed that while hydrogen-deuterium exchange occurs most readily at the cyclopropyl (B3062369) methylene (B1212753) carbon in the endo isomer, no rearrangement products expected from the formation of a γ-enolate were observed. researchgate.net This suggests a preference for the β-enolization pathway leading to the observed rearrangement. These findings are significant when compared to related [2.2.2], [3.2.1.0], and [3.3.1.0] systems, highlighting the unique reactivity imparted by the this compound motif. researchgate.net

Table 1: Rearrangement of 7,7-dimethyltricyclo[3.2.2.02,4]nonan-6-one Isomers

Starting MaterialReaction ConditionsMajor ProductRelative Reaction Rate
endo-7,7-dimethyltricyclo[3.2.2.02,4]nonan-6-onet-BuO⁻/t-BuOH, 185°C8,8-dimethyl-tricyclo[4.2.1.02,4]nonan-7-one1
exo-7,7-dimethyltricyclo[3.2.2.02,4]nonan-6-onet-BuO⁻/t-BuOH, 185°C8,8-dimethyl-tricyclo[4.2.1.02,4]nonan-7-one~8

Electrophilic Addition Reactions to this compound Systems

The presence of a strained cyclopropane ring makes this compound systems susceptible to electrophilic attack, leading to ring-opening reactions. The regioselectivity and stereospecificity of these additions, as well as the competition with other reactive sites within the molecule, have been extensively investigated.

Cyclopropane Ring Opening Mechanisms in this compound

The opening of the cyclopropane ring in this compound and its derivatives by electrophiles is a key reaction pathway. The course of this reaction is governed by several factors, including the nature of the electrophile and the substitution pattern of the tricyclic system.

Studies on related tricyclic systems containing cyclopropane rings, such as tricyclo[3.2.1.0²,⁴]octane, provide valuable insights into the factors governing electrophilic addition. For instance, the addition of Br⁺ to these systems has been shown to occur at the most substituted cyclopropyl bond. dissertation.comcanterbury.ac.nz This regioselectivity is driven by the formation of a more stable carbocation intermediate. canterbury.ac.nz Furthermore, these reactions often proceed with inversion of configuration at the site of electrophilic attack, indicating a backside attack mechanism. dissertation.comcanterbury.ac.nz The development of substantial positive charge in the intermediate carbocations is a key feature of these transformations. dissertation.comcanterbury.ac.nz

The stereochemistry of cyclopropane ring opening is influenced by the topology of the molecular orbitals involved. Both theoretical and experimental studies have been conducted to understand how orbital interactions determine the selectivity of electrophilic attack. dissertation.comcanterbury.ac.nz The Walsh model of cyclopropane describes the bonding in terms of a set of molecular orbitals, and the interaction of the electrophile with the highest occupied molecular orbital (HOMO) of the cyclopropane ring is crucial. youtube.com The geometry of the tricyclic system dictates the accessibility of different lobes of the HOMO, leading to preferential "edge" or "corner" attack. canterbury.ac.nz Semi-empirical and ab initio molecular orbital calculations have been employed to investigate the mechanisms of proton addition to related tricyclic systems, revealing the importance of HOMO-LUMO interactions, orbital distributions, and secondary orbital interactions in determining the stereoselectivity. canterbury.ac.nz

In unsaturated derivatives such as tricyclo[3.2.2.0²,⁴]non-6-ene, there is a competition between electrophilic addition to the cyclopropane ring and the carbon-carbon double bond. dissertation.comcanterbury.ac.nz The outcome of the reaction depends on the specific electrophile used. For example, in the reaction of tricyclo[3.2.2.0²,⁴]non-6-ene with Br⁺, addition occurs predominantly at the double bond. dissertation.comcanterbury.ac.nz In contrast, reaction with H⁺/D⁺ leads to preferential addition to the most substituted cyclopropyl bond. dissertation.comcanterbury.ac.nz This difference in reactivity highlights the distinct electronic properties of the cyclopropane ring and the double bond and their varying affinities for different electrophiles. The stability of the potential carbocation intermediates resulting from attack at either site plays a significant role in determining the regiochemical outcome. canterbury.ac.nz

Radical and Cationic Pathways in C(sp3)–H Bond Oxidation of this compound Systems

The oxidation of C(sp³)–H bonds in this compound (2) by reagents such as dimethyldioxirane (B1199080) (DMD) has been studied to understand the nature of the transition state and the factors influencing reactivity. acs.org These reactions can proceed through either radical or cationic pathways. In the reaction of this compound with DMD, tertiary alcohols are the main products. acs.org

Computational studies using DFT theory (B3LYP and B3PW91) have been employed to investigate the reaction mechanism. acs.org The results indicate a strong preference for the oxygenation of C₂–H bonds over C₃–H bonds, which is attributed to the stabilizing effect of hyperconjugation with the cyclopropyl group. acs.org This hyperconjugative interaction activates the C₂–H bonds towards hydrogen atom transfer (HAT). acs.org The formation of a carbon radical intermediate after HAT can be followed by either a canonical OH rebound to form the alcohol product or by one-electron oxidation to a cationic intermediate, which can then rearrange or be trapped by a nucleophile. acs.org

Nucleophilic Reactions and Ring Transformations involving this compound

The inherent strain in the this compound skeleton makes it susceptible to reactions that can alleviate this strain, often leading to complex and synthetically useful molecular rearrangements. Nucleophilic attack and subsequent ring-opening or transformation are key reaction pathways for this class of compounds.

The electrophile-induced opening of the cyclopropyl ring within tricyclo[3.2.2.02,4]nonene derivatives provides a powerful strategy for the construction of novel polycyclic scaffolds. For instance, the intramolecular attack of a hydroxyl group on the cyclopropane ring, prompted by an electrophile, can lead to the formation of new heterocyclic rings.

A notable example involves the treatment of tricyclo[3.2.2.02,4]nonene diol derivatives with phosphoric acid. This reaction induces the opening of the cyclopropane ring, followed by an intramolecular cyclization, resulting in the formation of a diether. The structure of this product has been unequivocally confirmed through X-ray crystallography, demonstrating the synthetic utility of this ring-opening cyclization strategy. researchgate.net

This methodology has been explored as a model for the formation of the tetrahydrofuran (B95107) ring found in certain diterpenoid tropones. researchgate.net The ability to form new rings by capitalizing on the inherent strain of the this compound system highlights its potential in the synthesis of complex natural products and other architecturally challenging molecules.

Another documented ring-opening reaction involves the reaction of 2-bromo-4-chlorotricyclo[3.2.2.02,4]non-6-ene with methyllithium, which is proposed to proceed through a vinyl carbene intermediate formed from the ring-opening of a cyclopropene (B1174273) derivative. grafiati.com

The metallation of this compound derivatives opens up avenues for a variety of organometallic transformations, allowing for the introduction of diverse functional groups. The deprotonation of tricyclo[3.2.2.02,4]nona-6,8-diene using a strong base, such as a mixture of n-butyllithium (nBuLi) and potassium tert-butoxide (tBuOK), followed by treatment with an electrophile like trimethyltin (B158744) chloride (Me3SnCl), leads to the formation of stannylated derivatives. tamu.edu

Interestingly, the metallation of tricyclo[3.2.2.02,4]nona-6,8-diene with nBuLi/tBuOK and subsequent reaction with Me3SnCl yields a mixture of two isomeric vinylstannanes, trimethylstannyltricyclo[3.2.2.02,4]nona-6,8-dienes. tamu.edu This indicates that deprotonation can occur at different vinylic positions.

The reaction of diazoalkanes with unsaturated derivatives of this compound in the presence of palladium catalysts is another significant organometallic transformation. For example, the reaction of diazomethane (B1218177) with tricyclo[3.2.2.02,4]nona-6,8-diene can lead to cyclopropanation of the double bonds. researchgate.net

The table below summarizes key findings from reactivity studies on this compound systems.

Reactant(s)Reagent(s)Product(s)Key Observations
Tricyclo[3.2.2.02,4]nonene diolH₃PO₄DietherIntramolecular ring-opening cyclization. researchgate.net
2-bromo-4-chlorotricyclo[3.2.2.02,4]non-6-eneMethyllithiumRing-opened productProceeds via a proposed vinyl carbene intermediate. grafiati.com
Tricyclo[3.2.2.02,4]nona-6,8-diene1. nBuLi/tBuOK 2. Me₃SnClMixture of trimethylstannyltricyclo[3.2.2.02,4]nona-6,8-dienesMetallation occurs at vinylic positions. tamu.edu
Tricyclo[3.2.2.02,4]nona-6,8-dieneDiazomethane, Pd(acac)₂Cyclopropanated productsCatalytic cyclopropanation of double bonds. researchgate.net

Stereochemical Aspects and Chirality in Tricyclo 3.2.2.02,4 Nonane Chemistry

Configurational Assignments of Tricyclo[3.2.2.02,4]nonane Derivatives

The unambiguous determination of the three-dimensional structure of this compound derivatives is a critical aspect of their chemistry. The relative orientations of substituents and the configuration of the fused rings dictate the molecule's properties and reactivity.

A key stereochemical feature of the this compound skeleton is the existence of exo and endo isomers. This isomerism arises from the orientation of the cyclopropane (B1198618) ring relative to the bicyclo[2.2.2]octane framework. In this context, the prefix endo refers to the isomer where the cyclopropane ring is oriented "syn" (closest) to the longest bridge of the bicyclo[2.2.2]octane system, while the exo prefix designates the isomer where the cyclopropane ring is "anti" (furthest) from the longest bridge. wikipedia.org

The synthesis and stereochemical elucidation of the four possible isomeric tricyclo[3.2.2.02,4]nonan-6-ols serve as a clear example of this isomerism. acs.orgdocumentsdelivered.com The synthesis strategy distinguishes the two series:

Exo-cyclopropyl isomers were prepared starting from exo-tricyclo[3.2.2.02,4]non-8-en-6-one. This ketone was subjected to reduction and hydrogenation to yield the corresponding alcohol derivatives. acs.org

Endo-cyclopropyl isomers were synthesized from endo-tricyclo[3.2.2.02,4]non-6-ene using standard functional group transformations. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts and coupling constants of protons within the rigid skeleton are highly sensitive to their spatial environment. For instance, in a study of the Diels-Alder adduct of 1,3,5-cycloheptatriene and maleic anhydride (B1165640), which forms a this compound skeleton, 1H-NMR spectra of various derivatives provided evidence for the endo-cis-endo-configuration. researchgate.net The use of lanthanide shift reagents, such as Eu(fod)3, has been particularly effective. These reagents coordinate to functional groups like hydroxyls, inducing significant shifts in the NMR signals of nearby protons. The magnitude of these induced shifts is dependent on the distance and angle from the europium atom, allowing for detailed mapping of the molecule's stereochemistry and the definitive assignment of exo and endo configurations in the isomeric tricyclo[3.2.2.02,4]nonan-6-ols. acs.org

Isomer SeriesStarting MaterialKey Transformation(s)Method of Stereochemical Elucidation
exo-cyclopropylexo-Tricyclo[3.2.2.02,4]non-8-en-6-oneLiAlH4 reduction, HydrogenationNMR spectroscopy with Eu(fod)3 complexes
endo-cyclopropylendo-Tricyclo[3.2.2.02,4]non-6-eneStandard functional group interconversionsNMR spectroscopy with Eu(fod)3 complexes

Beyond the fundamental exo/endo isomerism of the skeleton, the orientation of the cyclopropane ring itself is a crucial stereochemical detail in polycyclic adducts derived from this compound precursors. Chemical reactions and spectroscopic analysis are employed to determine this orientation.

One chemical method involves the stereospecific addition to a double bond elsewhere in the molecule. For example, the bromination of the double bond in a Diels-Alder adduct of cycloheptatriene (B165957) was shown to proceed via exo-cis-addition. This predictable reaction pathway demonstrated the configuration of the cyclopropane ring relative to the newly introduced substituents. researchgate.net

Detailed NMR studies are also indispensable. In one investigation, the exo orientation of a methoxy (B1213986) group on the cyclopropane ring was established by observing the downfield shift of the H8syn proton (at 2.03 ppm). This shift was attributed to the steric compression between the proton and the nearby methoxy group, an interaction that would only be possible with an exo configuration. canterbury.ac.nz The formation of specific isomers can also be dictated by the reaction mechanism. For instance, in the Hunsdiecker–Borodin reaction of silver salts of endo- and exo-tricyclo[3.2.1.02,4]octane carboxylic acids, a mixture of bromides was obtained regardless of the starting configuration, suggesting a common radical intermediate. In contrast, the decomposition of the corresponding acylperoxides led exclusively to the exo bromide, indicating a different, chain-reaction mechanism where the stereochemical outcome is controlled. acs.org

Diastereoselectivity and Enantioselectivity in this compound Synthesis

Achieving control over the relative and absolute stereochemistry during the synthesis of this compound derivatives is a significant challenge and a major focus of research. This control allows for the creation of single, pure isomers, which is often essential for applications in materials science and medicinal chemistry.

Cycloaddition reactions are a primary method for constructing the this compound framework. The Diels-Alder reaction, in particular, has been effectively utilized. Norcaradienes (NCDs), which exist in equilibrium with their cycloheptatriene (CHT) valence tautomers, serve as competent dienes in [4+2] cycloadditions with various dienophiles to produce tricyclo[3.2.2.02,4]nonene structures. nih.govresearchgate.net

The stereochemical outcome of these cycloadditions is governed by several factors:

Inherent Diene Rigidity : The cyclopropane bridge in norcaradienes imparts significant rigidity to the diene system. This rigidity leads to predictable topographical selectivity, favoring attack of the dienophile from the less sterically hindered face. nih.govresearchgate.net

Substituent Effects : The nature and position of substituents on both the norcaradiene and the dienophile play a crucial role. In the reaction of 7-aryl norcaradienes with enone derivatives, high diastereoselectivity (up to 19:1 dr) was achieved. nih.govresearchgate.net However, placing a substituent at the C2-position of the aryl group on the norcaradiene resulted in a noticeable difference in diastereoselectivity compared to other substitution patterns. nih.gov

Reaction Conditions : The choice of solvent and catalyst can influence the stereochemical course of the reaction. While many cycloadditions proceed thermally, catalytic conditions are often necessary for asymmetric variants.

The synthesis of enantiomerically pure tricyclo[3.2.2.02,4]nonanes requires the use of asymmetric catalysis. This involves employing a chiral catalyst that can differentiate between the two enantiotopic faces of a prochiral substrate or between the two enantiomers of a racemic starting material in a kinetic resolution. chiralpedia.com

Significant progress has been made in the enantioselective synthesis of complex tricyclo[3.2.2.0]nonenes via a Diels-Alder reaction that constitutes a kinetic resolution. nih.govresearchgate.netrsc.org In this approach, racemic norcaradienes are reacted with a dienophile in the presence of a chiral catalyst. One enantiomer of the norcaradiene reacts much faster than the other, leading to a highly enantioenriched tricyclic product and unreacted starting material enriched in the other enantiomer.

The design of the chiral catalyst is critical for success. Researchers have developed a system based on a chiral cobalt(II) complex of a chiral N,N'-dioxide ligand. nih.govresearchgate.netrsc.org Key findings in the optimization of this catalytic system include:

Ligand Structure : A series of chiral N,N'-dioxide ligands were screened. The ligand L3-PePr2, based on an octahedron-1H-indole backbone, was found to give superior results in terms of both yield and enantioselectivity. researchgate.net

Metal Salt : The cobalt(II) salt used as the precursor, Co(OTf)2, was found to be effective in combination with the chiral ligand. nih.gov

Solvent : The choice of solvent was found to be critical. Polar halohydrocarbons, specifically 1,1,1,2-tetrachloroethane (B165186) (TCE), were shown to significantly increase the enantioselectivity of the transformation to 92% ee. nih.gov

The relationship between the catalyst structure and its performance has been rationalized using topographic steric maps, which help to visualize the chiral pocket of the catalyst and predict how it will interact with the substrates to induce high enantioselectivity. nih.govrsc.org This combination of rational catalyst design and reaction optimization provides a powerful pathway to access optically active this compound derivatives. shibaura-it.ac.jp

Catalyst SystemReaction TypeKey FeaturesAchieved Selectivity
Chiral Co(II)/N,N'-dioxide complexAsymmetric Diels-Alder / Kinetic ResolutionOptimized chiral ligand (L3-PePr2); Use of polar halocarbon solvent (TCE)Up to 19:1 dr; Up to 95% ee

Theoretical and Computational Studies on Tricyclo 3.2.2.02,4 Nonane

Quantum Chemical Calculations of Tricyclo[3.2.2.02,4]nonane Systems

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of this compound and its derivatives. These computational approaches allow for a detailed examination of the molecule's geometry, electronic structure, and the energetic landscapes of its reactions.

Ab Initio and Density Functional Theory (DFT) Analyses of Molecular Geometry

Ab initio and Density Functional Theory (DFT) methods are powerful tools for accurately predicting the three-dimensional structure of molecules. For this compound, these calculations have been used to determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of its strained framework.

Recent DFT studies, such as those employing the B3LYP and B3PW91 functionals, have been utilized to optimize the molecular geometries of this compound and related systems. acs.org These calculations are crucial for understanding the steric and electronic factors that govern the molecule's shape and stability. For instance, the ωB97X-D functional with the 6-311++G(d,p) basis set has been used for geometry optimizations, coupled with the SMD solvation model to account for solvent effects. acs.org

Electronic Structure and Molecular Orbital Theory (e.g., HOMO/LUMO Analysis, Walsh Orbitals)

The electronic structure of this compound is of significant interest due to the presence of the strained cyclopropane (B1198618) ring. Molecular orbital theory provides a framework for understanding the distribution and energy of electrons within the molecule.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. In this compound, the HOMO is associated with the Walsh orbitals of the cyclopropane ring, which are higher in energy than typical sigma bonds, making them more susceptible to electrophilic attack. The nature of these frontier orbitals plays a critical role in determining the regioselectivity and stereoselectivity of its reactions. canterbury.ac.nz

Walsh Orbitals: The cyclopropane ring in this compound possesses a unique set of molecular orbitals known as Walsh orbitals. These orbitals have significant p-character and are responsible for the "double bond-like" character of the cyclopropane ring. Computational studies have shown that hyperconjugative interactions between the Walsh orbitals and adjacent C-H or C-C bonds can significantly influence the molecule's reactivity and the stability of reaction intermediates. acs.org For example, computations have revealed that the σ* orbitals of certain C–H bonds can interact with the Walsh orbitals, activating these bonds toward processes like hydrogen atom transfer (HAT). acs.org

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms.

Theoretical studies have been crucial in explaining the observed regio- and stereoselectivity in reactions involving this compound and its analogs. For instance, in electrophilic additions, the attack can occur at different positions and from different faces of the molecule.

DFT calculations have been employed to explore the diastereoselectivity of oxidation reactions of related bicyclic systems. acs.org These studies calculate the activation free energy differences (ΔΔG‡) for different reaction pathways, providing a rationale for the experimentally observed product distributions. acs.org The computational results often align well with experimental findings, supporting the proposed mechanisms. acs.org For example, in the oxidation of bicyclo[n.1.0]alkanes, computational studies have shown a strong preference for the oxygenation of C-H bonds that are cis to the cyclopropane moiety, a selectivity attributed to favorable hyperconjugative interactions. acs.org

The formation of carbocation intermediates is common in reactions of this compound. The stability of these carbocations is a key factor in determining the reaction pathway. Computational methods are used to calculate the energies of various possible carbocationic structures, including classical and non-classical (bridged) ions.

Studies have investigated the stabilities of cations resulting from the addition of electrophiles like H+ and Br+ to tricyclic hydrocarbons containing a cyclopropane ring. canterbury.ac.nz These calculations help to evaluate the role of carbocation stability in determining the regioselectivity of electrophilic addition. canterbury.ac.nz For proton addition, semi-empirical calculations have suggested that carbocation stability is a significant factor in determining whether the reaction occurs at a double bond or the cyclopropane ring. canterbury.ac.nz However, for the addition of bromine, the stability of the resulting carbocation is predicted to be less dominant in controlling the regioselectivity. canterbury.ac.nz

Molecular Dynamics Simulations of this compound and Analogs

While quantum chemical calculations typically focus on static structures and single reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to explore conformational landscapes, study the dynamics of solvent molecules, and investigate the time-evolution of reactive intermediates.

In a study on a related system, molecular dynamics simulations revealed a barrierless oxygen-rebound mechanism in 90% of the trajectories and the formation of a radical pair in the remaining 10%. acs.org This level of detail, which goes beyond what can be captured by static DFT calculations alone, highlights the complementary nature of these computational techniques. acs.org

Conformational Dynamics and Fluxional Behavior Analysis

The rigid, strained framework of this compound, which incorporates a bicyclo[3.2.2]nonane system fused with a cyclopropane ring, gives rise to distinct stereoisomers and conformational possibilities. Computational studies, often corroborated by Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for elucidating the molecule's three-dimensional structure and dynamic behavior.

Research into derivatives of this compound has been instrumental in understanding its conformational landscape. Early synthetic work successfully prepared the four isomeric tricyclo[3.2.2.02,4]nonan-6-ols, along with related unsaturated derivatives. acs.org The characterization of these isomers, which differ in the orientation of the cyclopropyl (B3062369) ring (exo or endo) and the substituent on the six-membered ring, provided foundational knowledge of the system's stereochemistry.

1H NMR spectroscopy is a key technique for assigning configuration in these systems. For instance, in studies of Diels-Alder adducts possessing the this compound skeleton, NMR analysis was used to establish the endo-cis-endo configuration and the specific orientation of different rings within the structure. researchgate.net Theoretical analysis of steric compression, a phenomenon detectable by 1H NMR, helps in conformational assignment. The chemical shift of a proton can be significantly affected by its proximity to other atoms or lone pairs of electrons, and these shifts can be used to infer the conformational state (e.g., chair vs. boat) of the carbocyclic rings in complex polycyclic systems. nih.gov

The dynamic nature of the this compound framework is also evident in studies of its derivatives. For example, the isomerization of tricyclo[3.2.2.02,4]nona-2(4),6-diene has been a subject of theoretical interest, highlighting the potential for rearrangement within this strained ring system. acs.org

Table 1: Investigated Isomers of this compound Derivatives This table is generated based on findings related to the synthesis and stereochemical assignment of functionalized this compound systems.

DerivativeStereochemical FeatureMethod of Analysis
Tricyclo[3.2.2.02,4]nonan-6-olFour distinct isomers preparedSynthesis, Spectroscopy
Tricyclo[3.2.2.02,4]non-8-en-6-olexo and endo cyclopropyl ring isomersSynthesis, Spectroscopy
Diels-Alder Adductsendo-cis-endo configuration1H NMR Spectroscopy

Investigations of Intermolecular Interactions and Solvent Effects on this compound Systems

The reactivity and properties of this compound are significantly influenced by its interactions with other molecules and the surrounding solvent medium. Computational studies have shed light on these effects, particularly in the context of chemical reactions involving the strained cyclopropane ring.

The choice of solvent can dramatically alter reaction outcomes. For example, the ring-opening hydroarylation of cyclopropanes, a reaction typically limited to substrates with specific activating groups, can be achieved for less activated cyclopropanes by using hexafluoroisopropanol (HFIP) as the solvent in conjunction with a catalytic Brønsted acid. researchgate.net The unique properties of HFIP, including its ability to form hydrogen-bond complexes and stabilize cationic intermediates, facilitate the reaction where other solvents fail. researchgate.net Similarly, Friedel-Crafts alkylation of benzene (B151609) with cyclopropane-containing hydrocarbons has been successfully carried out using ionic liquids that function as both the solvent and the catalyst. researchgate.net

Computational models are crucial for understanding these interactions at a molecular level. Density Functional Theory (DFT) calculations, for example, can model reaction pathways and transition states. Such studies have been employed to investigate the oxidation of bicyclic hydrocarbons containing cyclopropane moieties. nih.gov These models often incorporate a solvation model, such as the SMD model, to account for the influence of the solvent (e.g., water) on the reaction energetics. nih.gov Furthermore, developing ab initio force fields for molecules like cyclopropane allows for molecular dynamics simulations that accurately predict fluid properties and reproduce experimental data, providing deep insight into intermolecular forces. nih.gov

The effect of the solvent is also evident in simpler reactions. The halogenation of cyclopropane can proceed via addition (ring-opening) in a solvent like carbon tetrachloride, demonstrating how the solvent environment mediates the reactivity of the strained ring. pharmaguideline.com

Table 2: Observed Solvent Effects in Reactions of Cyclopropane-Containing Systems This table summarizes findings on how different solvents influence the outcomes of reactions involving cyclopropane rings.

Reaction TypeSubstrate TypeSolventRole/Effect of Solvent
HydroarylationMonosubstituted cyclopropanesHexafluoroisopropanol (HFIP)Enables reaction by stabilizing cationic intermediates through H-bonding. researchgate.net
AlkylationCyclopropane-containing polycyclicsIonic Liquid ([Et3NH]+[Al2Cl7]–)Acts as both solvent and catalyst. researchgate.net
HalogenationCyclopropaneCarbon Tetrachloride (CCl4)Facilitates addition reaction leading to ring-opening. pharmaguideline.com
OxidationBicyclic hydrocarbonsWater (in computational model)Influences activation free energies of reaction pathways. nih.gov

Spectroscopic Characterization Methodologies for Complex Tricyclo 3.2.2.02,4 Nonane Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy of Tricyclo[3.2.2.02,4]nonane Derivatives

NMR spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the molecular skeleton and the chemical environment of each nucleus. For the parent compound, this compound, the proton NMR spectrum shows a complex multiplet between 0.49-0.98 ppm for four protons, a singlet at 1.18 ppm for another four protons, a singlet at 1.45 ppm for four more protons, and a singlet at 1.74 ppm for the remaining two protons researchgate.net.

Due to the often-complex and overlapping signals in one-dimensional (1D) NMR spectra of substituted tricyclo[3.2.2.02,4]nonanes, advanced techniques are frequently employed.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for establishing connectivity within the molecule. These methods allow for the definitive assignment of proton and carbon signals, which can be challenging in such a compact polycyclic system canterbury.ac.nz. For example, 2D NMR experiments were crucial in determining the structure of ring-expansion products derived from bicyclic precursors, which resulted in tricyclic nonane skeletons .

Nuclear Overhauser Effect (NOE) : NOE-based experiments (e.g., NOESY, ROESY) are powerful for determining the spatial proximity of protons, which is essential for stereochemical assignments. The rigid nature of the this compound framework makes NOE a particularly reliable tool for distinguishing between endo and exo isomers or defining the relative configuration of substituents .

Lanthanide Shift Reagents (LSR) : The use of lanthanide shift reagents, such as Eu(fod)₃ and Eu(dpm)₃, has proven highly effective in resolving complex ¹H NMR spectra of this compound derivatives, particularly alcohols acs.orgresearchgate.netnih.gov. By coordinating to a lone pair on a heteroatom (like the oxygen in an alcohol), the paramagnetic lanthanide ion induces significant shifts in the resonances of nearby protons. The magnitude of this induced shift is dependent on the distance and angle of the proton from the lanthanide ion, allowing for the separation of overlapping signals and aiding in stereochemical assignments acs.orgnih.govrsc.org. The stereochemistry of the four isomeric tricyclo[3.2.2.02,4]nonan-6-ols was successfully elucidated with the aid of Eu(fod)₃ complexes acs.orgresearchgate.net.

¹H NMR Chemical Shift Data for Selected Tricyclo[3.2.2.02,4]nonane Derivatives
CompoundProtonChemical Shift (δ, ppm)SolventReference
Tricyclo[3.2.2.02,4]nonane4H0.49-0.98 (m)Not Specified researchgate.net
Tricyclo[3.2.2.02,4]nonane4H1.18 (s)Not Specified researchgate.net
Tricyclo[3.2.2.02,4]nonane4H1.45 (s)Not Specified researchgate.net
Tricyclo[3.2.2.02,4]nonane2H1.74 (s)Not Specified researchgate.net
A tricyclo[3.2.2.02,4]nonane derivativeH64.53 (m)CDCl₃ canterbury.ac.nz
A tricyclo[3.2.2.02,4]nonane derivativeH74.39 (t)CDCl₃ canterbury.ac.nz

Variable-temperature (VT) NMR spectroscopy is the primary tool for investigating dynamic processes such as conformational changes or skeletal rearrangements in molecules. For systems containing the this compound motif, VT-NMR can provide insights into energy barriers for processes like ring inversions or degenerate rearrangements. While the parent framework is rigid, certain derivatives can undergo rearrangements. For instance, acid treatment of a tricyclo[3.2.2.02,4]nonene diol leads to a rearrangement of the carbon skeleton involving sequential 1,2-bond shifts researchgate.net. Such fluxional processes can be studied by monitoring changes in the NMR spectrum as a function of temperature, allowing for the determination of the Gibbs free energy of activation for the process.

Mass Spectrometry for Molecular Structure Confirmation of this compound Derivatives

Mass spectrometry (MS) provides essential information about the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula. The parent compound, C₉H₁₄, has a calculated molecular weight of approximately 122.21 g/mol , and its mass spectrum shows a molecular ion peak (m/e) at 122 researchgate.netnih.govnist.gov. The fragmentation patterns observed in the mass spectrum offer clues to the underlying structure, although the compact and interconnected nature of the tricyclic system can lead to complex fragmentation pathways. Analysis of these fragments is crucial for confirming the identity of a synthesized compound or for identifying unknown derivatives.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of crystalline this compound derivatives. It provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule in the solid state. This technique has been successfully applied to derivatives of the this compound system to unambiguously establish their complex structures. For example, the structure of a diether product formed from the acid-catalyzed rearrangement of a tricyclo[3.2.2.02,4]nonene diol was definitively determined by X-ray crystallography researchgate.net. Similarly, this method was used to elucidate the structures of products resulting from electrophilic addition reactions to related tricyclic systems canterbury.ac.nz.

Infrared and Raman Spectroscopy for Vibrational Analysis of this compound Compounds

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules. For this compound derivatives, these techniques are particularly useful for identifying the presence of specific functional groups. The cyclopropane (B1198618) ring, a key feature of this skeleton, has characteristic C-H stretching vibrations typically appearing above 3000 cm⁻¹ researchgate.net. For the parent this compound, IR absorptions have been reported, although a detailed assignment is not provided researchgate.net. In substituted derivatives, characteristic vibrational frequencies for functional groups such as hydroxyl (-OH), carbonyl (C=O), or carbon-carbon double bonds (C=C) are readily identified. For example, a this compound derivative containing a ketone shows a strong C=O stretching frequency around 1730 cm⁻¹ acs.org.

Characteristic IR Absorption Frequencies for Tricyclo[3.2.2.02,4]nonane and a Derivative
CompoundFunctional Group/VibrationFrequency (cm⁻¹)Reference
Tricyclo[3.2.2.02,4]nonaneC-H stretch (cyclopropyl)~3010 researchgate.net
exo-tricyclo[3.2.2.02,4]non-8-en-6-oneC=O stretch (ketone)1730, 1745 acs.org
exo-tricyclo[3.2.2.02,4]non-8-en-6-oneC-H stretch (alkene)3010
exo-tricyclo[3.2.2.02,4]non-8-en-6-oneC-H stretch (alkane)2950

Synthetic Applications and Advanced Chemical Transformations Involving Tricyclo 3.2.2.02,4 Nonane

Tricyclo[3.2.2.02,4]nonane as a Versatile Synthetic Building Block

The inherent strain and distinct stereochemistry of the this compound skeleton make it an attractive starting point for the synthesis of novel organic molecules. acs.org Its rigid structure provides a predictable and controllable platform for introducing functional groups with precise spatial orientations. nih.gov

One of the primary routes to access the this compound framework is through cycloaddition reactions. acs.org For instance, the Diels-Alder reaction, a [4+2] cycloaddition, has been employed to construct the core structure. ontosight.ai Another common approach involves the cyclopropanation of bicyclic olefins, which introduces the characteristic three-membered ring. acs.org

The parent hydrocarbon, this compound, can be prepared through the reaction of diazomethane (B1218177) with specific unsaturated compounds. researchgate.net This method provides a direct entry into the fundamental tricyclic system, which can then be further elaborated.

Derivatization for Complex Molecular Scaffolds and Ring Systems

The this compound core can be readily functionalized to generate a diverse array of derivatives with potential applications in medicinal chemistry and materials science. ontosight.ai The introduction of functional groups at various positions on the tricyclic framework allows for the systematic exploration of structure-activity relationships.

A key strategy for derivatization involves the synthesis of ketone and alcohol analogs. For example, exo-tricyclo[3.2.2.02,4]non-8-en-6-one has been synthesized and subsequently reduced to produce isomeric tricyclo[3.2.2.02,4]nonan-6-ols. acs.orgdocumentsdelivered.com The stereochemistry of these alcohols has been meticulously elucidated using nuclear magnetic resonance (NMR) spectroscopy, often with the aid of shift reagents like Eu(fod)3. acs.orgacs.org

The reactivity of the double bond in unsaturated derivatives, such as tricyclo[3.2.2.02,4]non-6-ene, provides another avenue for derivatization. acs.org Photochemical reactions of these systems have been shown to yield tetracyclic products through intramolecular rearrangements. oup.com Furthermore, the synthesis of strained cyclopropene (B1174273) derivatives, such as tricyclo[3.2.2.02,4]non-2(4)-ene, has been achieved and these reactive intermediates can be trapped with various reagents to form more complex adducts. documentsdelivered.comncl.edu.twdocumentsdelivered.com

The following table summarizes some key derivatives of this compound and their synthetic precursors:

DerivativeSynthetic Precursor(s)Reference(s)
exo,exo-Tricyclo[3.2.2.02,4]nonan-6-olexo-Tricyclo[3.2.2.02,4]nonan-6-one acs.org
exo,endo-Tricyclo[3.2.2.02,4]nonan-6-olexo-Tricyclo[3.2.2.02,4]nonan-6-one acs.org
endo,exo-Tricyclo[3.2.2.02,4]nonan-6-olendo-Tricyclo[3.2.2.02,4]non-6-ene acs.org
endo,endo-Tricyclo[3.2.2.02,4]nonan-6-olendo-Tricyclo[3.2.2.02,4]nonan-6-one acs.org
8-Methylenetetracyclo[4.3.0.02,4.05,7]nonane8-Methylenetricyclo[3.2.2.02,4]non-6-ene oup.com
Tricyclo[3.2.2.02,4]nona-2(4),6-diene2-Bromo-4-chlorotricyclo[3.2.2.02,4]non-6-ene ncl.edu.tw

Integration of this compound Units into Advanced Organic Synthesis Strategies

The unique structural features of this compound have been leveraged in more complex synthetic endeavors. The rigid framework can act as a scaffold to control the stereochemical outcome of reactions on appended functional groups.

An important application lies in the synthesis of bridged bicyclo[2.2.2]octane structures, which are present in numerous natural products and pharmaceutical agents. nih.gov The tricyclo[3.2.2.0]nonene backbone, a variation of the this compound system, is a key structural motif in antiviral compounds like Tecovirimat. nih.gov

Recent research has demonstrated the enantioselective synthesis of complex tricyclo[3.2.2.0]nonenes through Diels-Alder reactions of norcaradienes with dienophiles. nih.gov This method, catalyzed by a chiral cobalt(II) complex, allows for the construction of molecules with multiple contiguous stereocenters with high diastereoselectivity and enantioselectivity. nih.gov This highlights the potential of this compound-based systems in asymmetric synthesis.

The following table outlines some advanced synthetic transformations involving this compound derivatives:

Reaction TypeReactantsProduct TypeKey FeaturesReference(s)
Diels-Alder ReactionNorcaradienes and enone derivativesTricyclo[3.2.2.0]nonenesEnantioselective, catalyzed by chiral cobalt(II) complex nih.gov
Photochemical Isomerization8-Methylenetricyclo[3.2.2.02,4]non-6-eneTetracyclic compoundIntramolecular [2+2] cycloaddition oup.com
Elimination Reaction2-Bromo-4-chlorothis compoundTricyclo[3.2.2.02,4]non-2(4)-ene (trapped)Synthesis of a strained cyclopropene documentsdelivered.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.